3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile
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Overview
Description
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile is a heterocyclic compound with a unique structure that combines a pyrazole ring with an oxazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrazole derivative with an oxazine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) in toluene.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: MnO2 in toluene at reflux temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-ethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
- 4H-Pyrazolo[5,1-c][1,4]oxazine derivatives
Uniqueness
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile |
InChI |
InChI=1S/C7H6BrN3O/c8-5-4-10-11-1-2-12-6(3-9)7(5)11/h4,6H,1-2H2 |
InChI Key |
GBJAYCRBSYYXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C(C=NN21)Br)C#N |
Origin of Product |
United States |
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